N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
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Overview
Description
“N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide” is a complex organic compound that features a combination of pyrazole, pyrazine, thiophene, and cyclopentane carboxamide moieties. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide” typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the condensation of appropriate hydrazines with 1,3-diketones.
Synthesis of the pyrazine moiety: This can be synthesized via cyclization reactions involving diamines and dicarbonyl compounds.
Coupling reactions: The pyrazole and pyrazine units can be coupled using a suitable linker, such as a methyl group.
Formation of the cyclopentanecarboxamide: This can be synthesized from cyclopentanone derivatives through amide formation reactions.
Introduction of the thiophene ring: This can be achieved through cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the pyrazole moiety.
Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the pyrazole, pyrazine, or thiophene rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carboxamide group may yield amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology
In biological research, such compounds may be investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry applications may include the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, the compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of “N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide” will depend on its specific biological target. Generally, such compounds may interact with proteins or nucleic acids, modulating their function through binding interactions. This can involve hydrogen bonding, hydrophobic interactions, or coordination with metal ions.
Comparison with Similar Compounds
Similar Compounds
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide: can be compared with other pyrazole-pyrazine derivatives, thiophene-containing compounds, or cyclopentane carboxamides.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups, which may confer unique biological or chemical properties. For example, the presence of both pyrazole and pyrazine rings may enhance its ability to interact with specific biological targets, while the thiophene ring may contribute to its electronic properties.
Properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c1-24-13-14(11-23-24)17-15(20-8-9-21-17)12-22-18(25)19(6-2-3-7-19)16-5-4-10-26-16/h4-5,8-11,13H,2-3,6-7,12H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYHGPSJAGEEHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3(CCCC3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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